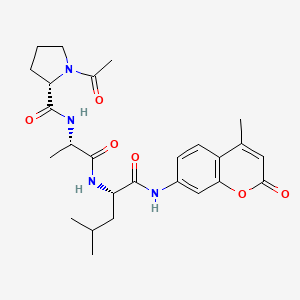

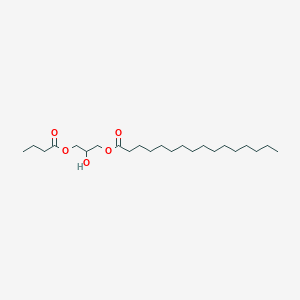

1-acetyl-L-prolyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-leucinamide

Overview

Description

1-acetyl-L-prolyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-leucinamide, also known as A-Leu-Leu-Methionine (A-Leu-Leu-Met) is a naturally occurring dipeptide that is found in several species of bacteria and fungi. It is a derivative of the amino acid methionine and is used in a variety of scientific research applications.

Scientific Research Applications

Immunoproteasome Inhibition

Ac-PAL-AMC is a fluorogenic substrate specifically designed for the β1i/LMP2 subunit of the 20S immunoproteasome . Here’s how it works:

- Application : Researchers use Ac-PAL-AMC to study immunoproteasome function, screen for inhibitors, and investigate immune-related processes . Inhibitors targeting immunoproteasomes have potential therapeutic implications, especially in autoimmune diseases and cancer.

Specificity and Selectivity

- Characterization : Scientists employ Ac-PAL-AMC to assess the specificity and cell permeability of immunoproteasome inhibitors. Understanding selectivity ensures that inhibitors specifically target the immunoproteasome without affecting the constitutive proteasome .

- Drug Development : The compound aids in the development of novel proteasome inhibitors that preferentially target immunoproteasome subunits. These inhibitors may have therapeutic benefits beyond classical proteasome inhibition .

Disease Models

- Arthritis and Colitis : Investigations with immunoproteasome inhibitors (e.g., PR-957) revealed novel functions independent of class-I antigen presentation. PR-957 attenuated progression of experimental arthritis and colitis by blocking cytokine production .

- Cytokine Regulation : Selective inhibition of LMP7 by PR-957 impacted cytokine release, including interleukin-23 (IL-23), interferon-γ, and IL-2 .

Mechanism of Action

Target of Action

Ac-PAL-AMC, also known as 1-acetyl-L-prolyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-leucinamide, is a fluorogenic substrate that is specific for the 20S proteasome LMP2/β1i activity . The 20S proteasome is a multi-protease complex that plays a vital role in maintaining protein homeostasis and regulating numerous cellular processes .

Mode of Action

The compound interacts with its target, the immunoproteasome , a variant of the proteasome that is often upregulated in disease states such as inflammatory diseases and cancer . Ac-PAL-AMC is preferentially cleaved by immunoproteasomes compared to constitutive proteasomes . Upon cleavage, 7-amino-4-methylcoumarin (AMC) is released .

Biochemical Pathways

The cleavage of Ac-PAL-AMC by the immunoproteasome affects the ubiquitin-proteasome system (UPS), a pathway that plays a crucial role in maintaining protein homeostasis . The release of AMC can be used to quantify the activity of the β1i/LMP2 subunit of the 20S immunoproteasome .

Pharmacokinetics

It is known that the compound is soluble in dmso up to 50 mm . This solubility could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The cleavage of Ac-PAL-AMC by the immunoproteasome and the subsequent release of AMC allows for the quantification of the activity of the β1i/LMP2 subunit of the 20S immunoproteasome . This can provide valuable insights into the functioning of the immunoproteasome in various disease states .

Action Environment

The action of Ac-PAL-AMC can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that its action, efficacy, and stability could be affected by the presence of DMSO or similar solvents

properties

IUPAC Name |

(2S)-1-acetyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O6/c1-14(2)11-20(25(34)28-18-8-9-19-15(3)12-23(32)36-22(19)13-18)29-24(33)16(4)27-26(35)21-7-6-10-30(21)17(5)31/h8-9,12-14,16,20-21H,6-7,10-11H2,1-5H3,(H,27,35)(H,28,34)(H,29,33)/t16-,20-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJPVHDZSJFFDM-NDXORKPFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-PAL-AMC | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one](/img/structure/B3026172.png)

![Octadecanoic acid, 1-(hydroxymethyl)-2-[(1-oxododecyl)oxy]ethyl ester](/img/structure/B3026176.png)

![(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026180.png)

![3'-methoxy-6'-[(4-nitrophenyl)methoxy]-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026188.png)

![3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026193.png)

![2-(2-Morpholin-4-ylethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B3026194.png)